molecular formula C47H58N4O7 B600905 Lopinavir Impurity S CAS No. 943250-65-5

Lopinavir Impurity S

Cat. No.: B600905
CAS No.: 943250-65-5
M. Wt: 791.0 g/mol
InChI Key: GLRUDDIFBLTZDO-PUTFYWIISA-N
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Description

Lopinavir Impurity S is a related substance of the antiretroviral drug Lopinavir, which is used for the inhibition of HIV protease. Impurities in pharmaceutical compounds like Lopinavir are often formed during the manufacturing process due to side reactions, carryover from raw materials, or degradation. Identifying and characterizing these impurities is crucial for ensuring the quality and safety of the drug .

Preparation Methods

The synthesis of Lopinavir Impurity S involves specific reaction conditions and reagents. One common method includes the reaction of Lopinavir with chlorosulfonic acid in the presence of triethylamine. The reaction is typically carried out in dichloromethane at low temperatures (0–5°C) and then stirred at room temperature (25–30°C) for a couple of hours. The reaction mass is then washed with aqueous sodium bicarbonate solution, and the organic layer is concentrated under reduced pressure to yield the impurity .

Chemical Reactions Analysis

Lopinavir Impurity S undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Lopinavir Impurity S has several scientific research applications:

    Chemistry: It is used in analytical studies to develop and validate methods for detecting and quantifying impurities in pharmaceutical formulations.

    Biology: Research on the biological activity of impurities helps in understanding their potential effects on the efficacy and safety of the drug.

    Medicine: Studying impurities is essential for regulatory compliance and ensuring that pharmaceutical products meet safety standards.

    Industry: Impurities are monitored during the manufacturing process to maintain the quality of the final product

Mechanism of Action

The mechanism of action of Lopinavir Impurity S is not well-documented, as it is primarily studied as a related substance rather than an active pharmaceutical ingredient. understanding its formation and behavior is crucial for ensuring the overall efficacy and safety of Lopinavir. The impurity may interact with molecular targets and pathways involved in the drug’s metabolism and stability .

Comparison with Similar Compounds

Lopinavir Impurity S can be compared with other related substances of Lopinavir, such as:

    Sulfolopinavir: Another impurity formed during the synthesis of Lopinavir, characterized by the presence of a sulfone group.

    Lopinavirphenoxyacetamide: An impurity with a phenoxyacetamide moiety.

    Lopinaviroxazine: An impurity containing an oxazine ring.

Each of these impurities has unique structural features and chemical properties, which can influence their behavior and impact on the quality of the drug .

Properties

CAS No.

943250-65-5

Molecular Formula

C47H58N4O7

Molecular Weight

791.0 g/mol

IUPAC Name

[(2S,3S,5S)-2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-5-[[(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl]amino]-1,6-diphenylhexan-3-yl] 2-(2,6-dimethylphenoxy)acetate

InChI

InChI=1S/C47H58N4O7/c1-31(2)43(51-25-15-24-48-47(51)55)46(54)49-38(26-36-20-9-7-10-21-36)28-40(58-42(53)30-57-45-34(5)18-14-19-35(45)6)39(27-37-22-11-8-12-23-37)50-41(52)29-56-44-32(3)16-13-17-33(44)4/h7-14,16-23,31,38-40,43H,15,24-30H2,1-6H3,(H,48,55)(H,49,54)(H,50,52)/t38-,39-,40-,43-/m0/s1

InChI Key

GLRUDDIFBLTZDO-PUTFYWIISA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)OC(=O)COC5=C(C=CC=C5C)C

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)OC(=O)COC5=C(C=CC=C5C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)OC(=O)COC5=C(C=CC=C5C)C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Lopinavir O-Phenoxyacetyl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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